3-(1-Methylindol-6-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylindol-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-7-6-10-4-2-9(8-11(10)13)3-5-12(14)15/h2,4,6-8H,3,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXSIFOIGVFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Characterization Techniques for Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of novel compounds. By interacting with molecules in distinct ways, different spectroscopic methods provide complementary pieces of information that, when combined, allow for a complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy : This technique identifies the number of different types of protons (hydrogen atoms) in a molecule, their chemical environment, and their proximity to other protons. For 3-(1-Methylindol-6-yl)propanoic acid, one would expect to observe distinct signals for the aromatic protons on the indole (B1671886) ring, the N-methyl protons, and the protons of the propanoic acid side chain. The chemical shift (δ, in ppm) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate between the sp²-hybridized carbons of the indole ring and the sp³-hybridized carbons of the N-methyl and propanoic acid groups, as well as the carbonyl carbon of the carboxylic acid.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole H-2 | 7.0 - 7.2 | 125 - 128 |
| Indole H-3 | 6.4 - 6.6 | 100 - 103 |
| Indole H-4 | 7.4 - 7.6 | 120 - 123 |
| Indole H-5 | 6.8 - 7.0 | 118 - 121 |
| Indole H-7 | 7.3 - 7.5 | 108 - 111 |
| N-CH₃ | 3.7 - 3.9 | 32 - 35 |
| -CH₂- (alpha to indole) | 2.9 - 3.1 | 28 - 32 |
| -CH₂- (beta to indole) | 2.6 - 2.8 | 35 - 38 |
| -COOH | 12.0 - 12.5 (broad s) | 173 - 176 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS) : In a typical MS experiment, the molecule is ionized, and the resulting molecular ion's mass is detected, confirming the compound's molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion, can offer valuable clues about the compound's structure. For this compound (Molecular Formula: C₁₂H₁₃NO₂), the expected molecular weight is approximately 203.24 g/mol .
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For C₁₂H₁₃NO₂, HRMS would be able to confirm this specific elemental composition.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O (carbonyl) stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C=C stretches from the indole ring.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic/Alkene) | 3000 - 3100 | Sharp, medium |
| C-H (Aliphatic) | 2850 - 2960 | Sharp, medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium to weak |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch | 1210 - 1320 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as the indole ring system in this compound. The indole nucleus exhibits characteristic absorption maxima (λ_max) in the UV region, typically around 220 nm and 280 nm. The exact position and intensity of these absorptions can be influenced by substitution on the ring.
Chromatographic Purity Assessment and Quantification
Chromatographic techniques are essential for separating the target compound from impurities and for determining its concentration.
High-Performance Liquid Chromatography (HPLC) : HPLC is the most common method for assessing the purity of non-volatile organic compounds. A sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the analyte and impurities between the stationary phase and a liquid mobile phase. By using a suitable detector (e.g., UV-Vis), the purity of this compound can be determined as a percentage of the total detected peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This hybrid technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is extremely powerful for identifying and quantifying trace-level impurities by providing both retention time data and mass information for each separated component.
Gas Chromatography (GC) : For volatile compounds or those that can be made volatile through derivatization, GC is an effective separation technique. However, due to the low volatility of the carboxylic acid, HPLC is generally the preferred method for this compound.
Through the combined application of these advanced analytical methods, the identity, structure, and purity of this compound can be unequivocally established, which is a prerequisite for any further scientific investigation.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile and thermally sensitive organic compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method for determining its purity and confirming its identity. In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 or C8 column, is used in conjunction with a polar mobile phase.
A common approach for the analysis of indole derivatives involves a gradient elution method. nih.gov This allows for the effective separation of the main compound from any impurities or degradation products that may be present. The mobile phase often consists of a mixture of an aqueous component, frequently with a pH-modifying additive like formic acid or trifluoroacetic acid to ensure the carboxylic acid group is protonated, and an organic solvent such as acetonitrile (B52724) or methanol.
Detection is typically achieved using a UV-Vis detector, as the indole ring system of this compound exhibits strong chromophoric properties. A fluorescence detector can also be employed for enhanced sensitivity and selectivity, a common practice for the analysis of indolic compounds. researchgate.net The identity of the compound can be confirmed by comparing its retention time with that of a certified reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Illustrative HPLC Method Parameters:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Hypothetical Purity Analysis Data:
| Peak | Retention Time (min) | Area (%) |
|---|---|---|
| Impurity 1 | 4.2 | 0.15 |
| Main Compound | 12.5 | 99.80 |
| Impurity 2 | 15.8 | 0.05 |
Chiral Chromatography for Enantiomeric Excess Determination
For chiral molecules, which are non-superimposable mirror images of each other (enantiomers), it is crucial to determine the enantiomeric excess (ee), as different enantiomers can exhibit distinct biological activities. If this compound is synthesized as a single enantiomer or as a scalemic mixture, its enantiomeric purity must be assessed. Chiral chromatography is the gold standard for this purpose.
Chiral HPLC involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including indole alkaloids. nih.govoup.com The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Alternatively, an indirect method can be used, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. chiralpedia.com
Circular Dichroism (CD) spectroscopy is another powerful technique that can be used to determine enantiomeric excess. rsc.orgnih.gov This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer, with mirror-image spectra. By comparing the CD spectrum of a sample to that of the pure enantiomers, the enantiomeric excess can be calculated. acs.orgnih.gov The indole chromophore is known to be active in the UV region, making CD a viable technique for indole-containing compounds. acs.orgnih.gov
Example Chiral HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
Hypothetical Enantiomeric Excess Data:
| Enantiomer | Retention Time (min) | Area (%) |
|---|---|---|
| (R)-enantiomer | 15.3 | 1.5 |
| (S)-enantiomer | 18.9 | 98.5 |
| Enantiomeric Excess | | 97.0% |
Other Advanced Characterization Techniques
Conductivity measurements can provide valuable information about the ionic nature of a sample of this compound. As a carboxylic acid, this compound can dissociate in a polar solvent to produce a carboxylate anion and a proton, thereby increasing the solution's conductivity. The extent of dissociation, and thus the conductivity, will depend on the pKa of the acid, the solvent, and the temperature. uniba.sk
Conductivity detection can be coupled with ion chromatography to analyze for the presence of ionic impurities, such as inorganic salts, that may be present from the synthesis or purification process. thermofisher.comshimadzu.com In this technique, an ion-exchange column is used to separate ions based on their charge and size, and a conductivity detector measures the electrical conductivity of the eluent. This method is highly sensitive for the detection of trace levels of ionic species. metrohm.commetrohm.com
The intrinsic conductivity of a solution of this compound at a known concentration can also be a useful characterization parameter.
Illustrative Conductivity Data for an Aqueous Solution:
| Concentration (mol/L) | Conductivity (µS/cm) |
|---|---|
| 0.001 | 45.2 |
| 0.01 | 141.3 |
| 0.1 | 439.8 |
Investigations into Molecular Interactions and Binding Mechanisms
Ligand-Protein Binding Studies
The interaction of 3-(1-Methylindol-6-yl)propanoic acid with proteins would be a primary area of investigation to understand its potential biological effects. These studies would aim to characterize the binding events, including the affinity and the specific molecular forces involved.
Spectroscopic Techniques for Binding Analysis
Spectroscopic methods are crucial for observing the binding of a ligand, such as this compound, to a protein. These techniques can provide insights into the conformational changes in the protein upon ligand binding and the nature of the interaction.
Fluorescence Spectroscopy: This technique is highly sensitive for studying ligand-protein interactions. Changes in the intrinsic fluorescence of a protein, often from tryptophan or tyrosine residues, upon binding of a ligand can be monitored. Quenching of this fluorescence can indicate that the ligand is binding near these fluorescent residues, and the data can be used to determine binding constants.
Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a powerful tool for detecting changes in the secondary structure of proteins upon ligand interaction. By analyzing the amide I and amide II bands of the protein, researchers can determine if the binding of this compound induces changes in the alpha-helix, beta-sheet, or random coil content of the protein.
A hypothetical data table illustrating the type of information that could be obtained from such studies is presented below.
| Spectroscopic Technique | Parameter Monitored | Observation upon Binding | Implication |
| Fluorescence Spectroscopy | Tryptophan Emission Intensity | Quenching of fluorescence | Ligand binding in proximity to tryptophan residues |
| FTIR Spectroscopy | Amide I Band Position | Shift in wavenumber | Alteration of protein secondary structure |
Quantitative Analysis of Binding Affinity
To quantify the strength of the interaction between this compound and a target protein, various biophysical techniques would be employed to determine the binding affinity, commonly expressed as the dissociation constant (Kd) or association constant (Ka). A lower Kd value signifies a stronger binding affinity.
Interaction with Specific Enzymes and Receptors
To elucidate the specific biological functions of this compound, its interactions with specific enzymes and receptors would be investigated.
Enzyme Inhibition Kinetics
Should this compound be found to interact with an enzyme, studies on its inhibition kinetics would be performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The inhibition constant (Ki) is a key parameter derived from these experiments, representing the concentration of inhibitor required to produce half-maximum inhibition.
The following is an example of a data table that would be generated from enzyme inhibition studies:
| Enzyme Target | Type of Inhibition | Inhibition Constant (Ki) |
| Hypothetical Enzyme A | Competitive | Value in µM or nM |
| Hypothetical Enzyme B | Non-competitive | Value in µM or nM |
Receptor Binding Assays and Ligand Affinity
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest. The ability of this compound to displace the radiolabeled ligand is measured, and from this, its own binding affinity (often expressed as the inhibitory constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined.
A representative data table for receptor binding assays is shown below:
| Receptor Target | Ligand Affinity (Ki) | Assay Type |
| Hypothetical Receptor X | Value in nM | Radioligand Displacement |
| Hypothetical Receptor Y | Value in nM | Radioligand Displacement |
Modulation of Biochemical Pathways and Cellular Processes
Ultimately, the goal of studying the molecular interactions of this compound is to understand its effects on broader biological systems. Investigations would focus on how its binding to specific proteins, enzymes, or receptors translates into the modulation of biochemical pathways and cellular processes. This could involve techniques such as cell-based assays to measure changes in signaling pathways or gene expression analysis to identify downstream effects of the compound's activity.
Computational Approaches in Understanding 3 1 Methylindol 6 Yl Propanoic Acid
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 3-(1-methylindol-6-yl)propanoic acid, to the active site of a target protein. nih.govresearchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field to estimate the strength of the interaction, often represented as a binding energy score. frontiersin.org
The prediction of drug-target interactions (DTIs) is a critical step in identifying the therapeutic potential and possible off-target effects of a compound. nih.gov For this compound, docking studies could be employed to screen it against a library of known biological targets, such as enzymes or receptors implicated in various diseases. For instance, indole (B1671886) derivatives have been studied for their interaction with targets like UDP-N-acetylmuramate-L-alanine ligase (MurC) in bacteria or human lanosterol (B1674476) 14α-demethylase, which are relevant in antimicrobial and antifungal contexts, respectively. frontiersin.org
The results of a docking simulation can provide detailed information about the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. frontiersin.org Understanding these binding modes at the atomic level is crucial for rational drug design and for optimizing the structure of the lead compound to enhance its potency and selectivity. mdpi.com
Interactive Data Table: Hypothetical Molecular Docking Results
The following table illustrates potential docking results for this compound against selected protein targets. The binding energy indicates the predicted affinity, with more negative values suggesting stronger binding.
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Potential Therapeutic Area |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| G-protein coupled receptor 40 (GPR40) | 5KW2 | -9.2 | Arg183, Arg258, Tyr91 | Type 2 Diabetes |
| Lysine (B10760008) Specific Demethylase 1 (LSD1) | 2V1D | -7.9 | Asn535, His564, Trp751 | Oncology |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can provide valuable data on parameters such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and partial atomic charges. This information is fundamental to understanding the reactivity of a compound like this compound.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
Electrostatic potential (ESP) maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carboxylic acid group would be expected to be an electron-rich region, capable of acting as a hydrogen bond acceptor, while the indole ring system can participate in various non-covalent interactions. These calculations help predict which parts of the molecule are likely to interact with biological targets.
Interactive Data Table: Predicted Electronic Properties
This table presents hypothetical quantum chemical calculation results for this compound, providing insights into its electronic characteristics.
| Property | Predicted Value | Unit | Significance |
| HOMO Energy | -6.2 | eV | Electron-donating capability |
| LUMO Energy | -1.5 | eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 | eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 | Debye | Molecular polarity |
| Polarizability | 22.5 | ų | Ease of electron cloud distortion |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. researchgate.net An MD simulation of this compound, both in a solvent and when bound to a protein target, can reveal important information about its conformational flexibility and the stability of the complex. researchgate.net
For conformational analysis, MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations that are likely to exist in a biological environment. This is particularly important for a molecule with rotatable bonds, like the propanoic acid side chain attached to the indole ring.
When applied to a ligand-protein complex predicted by docking, MD simulations can assess the stability of the binding pose over a period of nanoseconds or longer. researchgate.net By analyzing the trajectory of the simulation, researchers can calculate metrics such as the root-mean-square deviation (RMSD) to see if the ligand remains stably in the binding pocket or if it drifts away. Furthermore, MD can refine the understanding of key interactions by showing how they fluctuate over time, providing a more accurate picture of the binding event. researchgate.net
Interactive Data Table: Molecular Dynamics Simulation Analysis Parameters
This table outlines the key analyses that would be performed during an MD simulation of the this compound-protein complex to assess its stability.
| Analysis Metric | Description | Purpose |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | To assess the structural stability of the protein and the ligand's binding pose. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | To identify flexible regions of the protein and the ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | To quantify the stability of key hydrogen bond interactions over time. |
| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding from the simulation trajectory. | To provide a more accurate estimation of binding affinity compared to docking scores. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new or untested compounds, such as this compound, based on their structural features, known as molecular descriptors. mdpi.com
To build a QSAR model, a dataset of structurally related compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated, which can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices (e.g., connectivity indices). mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that correlates these descriptors with the observed activity. nih.gov
The predictive power of a QSAR model is evaluated using statistical parameters like the squared correlation coefficient (r²) for the training set and the cross-validated squared correlation coefficient (q²). researchgate.net A robust QSAR model developed for a series of indole propanoic acid derivatives could predict the potential biological activity of this compound, guiding its prioritization for further experimental investigation. nih.govresearchgate.net
Interactive Data Table: Hypothetical 2D-QSAR Model for a Series of Indole Derivatives
This table shows a sample QSAR model equation and its statistical validation, which could be used to predict the activity of this compound.
| Model Parameter | Value / Equation | Description |
| QSAR Equation | pIC₅₀ = 0.6AlogP - 0.02TPSA + 0.1*NumRotatableBonds + 2.5 | Predicts biological activity (pIC₅₀) based on molecular descriptors. |
| r² (Correlation Coefficient) | 0.92 | Indicates a good fit of the model to the training data. |
| q² (Cross-Validation Coefficient) | 0.78 | Indicates good internal predictive ability of the model. |
| F-test value | 85.4 | Indicates the statistical significance of the model. |
| Descriptors Used | AlogP, TPSA, Number of Rotatable Bonds | Physicochemical properties describing lipophilicity, polarity, and flexibility. |
Biological Activity and Mechanistic Studies in Vitro
Enzyme-Targeted Biological Effects
Kinase Inhibition (e.g., EGFR, CDK2)
There is no available data from in vitro studies to suggest that 3-(1-Methylindol-6-yl)propanoic acid acts as an inhibitor of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), or other protein kinases. While various other propanoic acid derivatives have been investigated as potential kinase inhibitors, no such research has been published for this specific compound. mdpi.commdpi.com
NAD(P)H:quinone Oxidoreductase-1 (NQO1) Targeting and Prodrug Activation
No studies were found that investigate this compound as a substrate, inhibitor, or targeting agent for the enzyme NAD(P)H:quinone oxidoreductase-1 (NQO1). The potential for this compound to be used in NQO1-activated prodrug systems has not been explored in the available literature. nih.govmdpi.comnih.govresearchgate.net
Receptor Agonism/Antagonism Studies (e.g., CGRP Receptors, EP3 Prostanoid Receptors, FFA1)
There is no scientific evidence to characterize the activity of this compound at Calcitonin Gene-Related Peptide (CGRP) receptors, EP3 prostanoid receptors, or Free Fatty Acid Receptor 1 (FFA1). In vitro binding or functional assays to determine its potential agonistic or antagonistic effects on these receptors have not been reported. nih.govnih.gov
Structure Activity Relationship Studies and Derivative Design
Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For indole-based propanoic acid derivatives, several key pharmacophoric features have been identified as critical for their interaction with various biological targets.
The fundamental scaffold consists of three main components:
The Indole (B1671886) Ring System: This bicyclic aromatic system serves as a crucial hydrophobic and π-stacking interaction domain. It often acts as a bioisostere for other structural units, like a two-atom linker, providing a rigid framework for the molecule. nih.gov
The Propanoic Acid Side Chain: The carboxylic acid group is a key feature, often acting as a hydrogen bond donor and acceptor, or as a charged moiety that interacts with basic residues (like arginine or lysine) in a target protein's active site. ontosight.ai
Substituents on the Indole Ring: The nature and position of substituents on both the benzene (B151609) and pyrrole (B145914) portions of the indole ring significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing activity and selectivity.
In a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids designed as inhibitors of cytosolic phospholipase A2α (cPLA2α), studies revealed that the 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and the 5-propanoic acid group on the indole core are all essential for potent inhibitory activity. nih.gov This indicates a specific spatial arrangement of an aryl group at the N1 position, a hydrophobic substituent at the C3 position, and the acidic side chain at the C5 position constitutes the key pharmacophore for this particular target. nih.gov Similarly, for derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, the phenolic hydroxyl group is a key pharmacophoric feature, acting as a hydrogen atom donor to neutralize reactive oxygen species, which contributes to their antioxidant properties. mdpi.com The adjacent amino group can further enhance this activity by stabilizing the resulting phenoxyl radical. mdpi.com
Impact of Indole Ring Substitution on Activity and Selectivity
Modifications to the indole ring are a primary strategy for optimizing the biological profile of these compounds. The position, size, and electronic nature of the substituents can have a profound impact.
Substitution on the N1-Position: In the context of cPLA2α inhibitors, substituting the N1 position of the indole with a p-substituted phenyl group was found to be critical. Optimization of these para-substituents led to the discovery of highly potent compounds. nih.gov
Substitution on the Benzene Portion (Positions 4, 5, 6, 7): Studies on indole derivatives as CysLT1 antagonists showed that the substitution position on the benzene part of the indole ring is crucial. researchgate.net For one series, substitution at position 4 was found to be the least favorable for activity. researchgate.net Conversely, methoxy (B1213986) group substitution at position 7 was the most favorable. researchgate.net Halogen substitutions also play a role; fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts in certain assays. researchgate.net
Substitution on the Pyrrole Portion (Positions 2, 3): For a series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives acting as GPR40 agonists, various substituents on the 2-aryl group were explored. nih.gov Alkyl substitutions (methyl, methoxy, ethyl, or isopropyl) did not yield good agonistic activity. nih.gov However, halogen substitutions resulted in significant activity, with chloro substitution showing good activity in the order of meta ≈ ortho > para. nih.gov
The following table summarizes the observed effects of indole ring substitutions on the activity of related indole propanoic acid analogs.
| Target | Substitution Position | Substituent Type | Impact on Activity |
| cPLA2α | N1 | p-O-substituted phenyl | Essential for good activity nih.gov |
| CysLT1 Antagonist | Position 4 | Various | Least favorable position researchgate.net |
| CysLT1 Antagonist | Position 7 | Methoxy group | Most favorable position researchgate.net |
| CysLT1 Antagonist | N/A | Fluorine vs. Chlorine | Fluorine more potent researchgate.net |
| GPR40 Agonist | Position 2-Aryl | Alkyl groups | Poor activity nih.gov |
| GPR40 Agonist | Position 2-Aryl | Halogen (Chloro) | Significant activity (meta ≈ ortho > para) nih.gov |
Role of the Propanoic Acid Side Chain in Molecular Recognition and Biological Function
The propanoic acid side chain is not merely a passive linker but an active participant in molecular recognition and biological function. Its length, flexibility, and terminal carboxylic acid group are critical determinants of activity.
The carboxylic acid is a versatile functional group that can engage in several key intermolecular interactions:
Ionic Bonding: In its deprotonated carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine and lysine (B10760008) within a receptor or enzyme active site.
Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the C=O and -OH oxygens).
The three-carbon length of the propanoic acid chain provides a specific spatial distance and rotational flexibility, allowing the terminal carboxyl group to orient itself optimally to interact with its binding partner. This is crucial for establishing a stable drug-receptor complex. Studies on GPR40 agonists have shown that while various bicyclic acid moieties can be used as the "acid tail," phenyl propanoic acid tails often result in higher potency compared to acetic acid derivatives, highlighting the importance of the side chain's length and structure. nih.gov For cPLA2α inhibitors, the 5-propanoic acid group was identified as an essential component of the pharmacophore, underscoring its indispensable role in achieving inhibitory activity. nih.gov The biological effects of propionic acid itself, a short-chain fatty acid, include lowering fatty acid levels, reducing food intake, and exerting immunosuppressive actions, which are mediated through interactions with targets like G-protein coupled receptors. najah.edu
Design and Synthesis of Novel Analogs with Enhanced Activity or Specificity
A common strategy involves bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's profile. For instance, the indole moiety itself can be considered a bioisostere of a two-atom linker unit. nih.gov In another example, researchers replaced the indole ring of a known inhibitor with a larger carbazole (B46965) ring system to explore interactions with the DNA methyltransferase 1 (DNMT1) enzyme. nih.gov
Synthetic strategies for creating libraries of analogs often involve multi-step reaction sequences. For example, the synthesis of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives was achieved by first using a Sonogashira reaction to introduce various phenyl groups, followed by a gold-catalyzed reaction to form the indole ring, and finally hydrolysis to yield the target propanoic acids. nih.gov Other synthetic approaches have been developed for related structures, such as the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives via the hydroarylation of the carbon-carbon double bond in a Brønsted superacid. mdpi.com The development of efficient synthetic routes is critical for rapidly generating a diverse set of analogs for biological screening. mdpi.comresearchgate.net
The following table presents examples of novel analog design strategies based on indole propanoic acid or related scaffolds.
| Original Scaffold/Compound | Design Strategy | Resulting Analog Class | Desired Outcome |
| (E)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid | Scaffold Hopping / SAR-guided design | 3-(1-Aryl-1H-indol-5-yl)propanoic acids | Potent cPLA2α inhibitors nih.gov |
| N-phthaloyl-l-tryptophan (indole-based) | Ring system replacement | 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids | Potent DNMT1 inhibitors nih.gov |
| Indole-tethered ynone | Thiol-mediated ring expansion | Functionalized Quinolines | Novel heterocyclic structures nih.gov |
Metabolic Pathways and Biotransformation Research
Prodrug Strategies and Metabolic Activation in Research Contexts
Should research on "3-(1-Methylindol-6-yl)propanoic acid" become publicly available in the future, the generation of the requested article would then be feasible.
Future Directions and Research Perspectives
Unexplored Biological Targets and Mechanisms of Action
The primary challenge and opportunity in studying 3-(1-Methylindol-6-yl)propanoic acid lie in identifying its biological targets and elucidating its mechanism of action. Research on structurally related indole (B1671886) compounds, particularly the gut microbiota-derived metabolite Indole-3-propionic acid (IPA), has identified several key receptors that mediate their effects. These include the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR), both of which are crucial regulators of immune homeostasis and xenobiotic metabolism. nih.govembopress.orgresearchgate.netnih.gov
A pivotal future direction is to investigate whether this compound acts as a ligand for these receptors. The distinct placement of the propanoic acid side chain at position 6, compared to position 3 in IPA, along with N-methylation, could significantly alter its binding affinity and functional activity—potentially leading to agonism, antagonism, or selective receptor modulation with a unique downstream signaling profile. It is hypothesized that these structural differences may confer selectivity for different receptor subtypes or interacting proteins.
Furthermore, IPA is known for its potent antioxidant and neuroprotective properties, partly through scavenging free radicals and modulating mitochondrial function. nih.gov Systematic investigation is required to determine if this compound shares these cytoprotective properties. Exploring its effects on oxidative stress pathways, inflammatory signaling cascades (e.g., NF-κB), and mitochondrial bioenergetics in relevant cell models would be a critical first step.
Advancements in Synthetic Methodologies for Complex Analogs
To fully explore the structure-activity relationships (SAR) of this compound, the development of advanced and flexible synthetic methodologies is essential. The creation of a diverse chemical library based on this scaffold will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties for any identified biological activity. researchgate.netnih.gov
Future synthetic efforts should focus on:
Late-Stage C-H Functionalization: Modern synthetic techniques, such as transition-metal-catalyzed C-H activation, could enable the direct introduction of various functional groups at positions 2, 4, 5, and 7 of the indole ring. This approach allows for rapid diversification of the core structure from a common intermediate, which is more efficient than traditional multi-step syntheses.
Modification of the Propanoic Acid Chain: The carboxylic acid group is a key handle for derivatization. Synthesis of corresponding esters, amides, and other bioisosteres can modulate the compound's polarity, cell permeability, and metabolic stability. nih.govresearchgate.netmdpi.comsemanticscholar.org
Exploration of the N1-Substituent: While the parent compound is N-methylated, synthesizing analogs with different alkyl or aryl groups at this position can probe the importance of this region for target engagement.
These synthetic strategies will produce a library of complex analogs necessary for systematic SAR studies, helping to identify the key structural features required for biological activity. mdpi.comresearchgate.netmdpi.com
Integration of Multi-Omics Data in Chemical Biology Research
For a compound with no established biological role, unbiased, system-wide approaches are invaluable for hypothesis generation. The integration of multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to map the global cellular response to this compound treatment. acs.orgpnas.org
A forward-thinking research plan would involve treating relevant biological systems (e.g., intestinal epithelial cells, immune cells, or neuronal cell lines) with the compound and performing a time-course multi-omics analysis.
Transcriptomics (RNA-Seq) would reveal changes in gene expression, identifying pathways and transcription factors modulated by the compound.
Proteomics (e.g., mass spectrometry-based proteomics) can identify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of altered gene expression.
Metabolomics would uncover shifts in cellular metabolism, highlighting the metabolic pathways impacted by the compound's activity. mdpi.com
By integrating these large datasets, researchers can construct a comprehensive network of the compound's biological effects, leading to the identification of novel targets and a deeper understanding of its mechanism of action without preconceived bias. researchgate.net
Development of Advanced In Vitro and In Vivo Research Models
To accurately assess the physiological relevance of this compound, it is crucial to move beyond traditional two-dimensional cell cultures and utilize more complex and predictive research models.
Advanced In Vitro Models: The use of three-dimensional (3D) organoids derived from human stem cells offers a significant advantage. researchgate.net Gut, liver, and brain organoids, for example, recapitulate the complex architecture and cellular diversity of their parent organs. These models would be invaluable for studying the compound's absorption, metabolism, and tissue-specific effects in a human-relevant context, particularly concerning its potential roles in the gut-liver or gut-brain axis. nih.gov
Advanced In Vivo Models: Should in vitro studies show promise, investigation in advanced animal models would be the next logical step. Humanized mouse models, which contain functional human genes, cells, or tissues, can provide more translatable data. For instance, mice with a humanized gut microbiome could be used to study the compound's interaction with microbial communities and its subsequent impact on host physiology. nih.gov Furthermore, employing disease-specific models, such as murine models of inflammatory bowel disease, neurodegeneration, or metabolic syndrome, would be essential to evaluate its therapeutic potential in a relevant pathological context. researchgate.net
Potential for Derivatization for Specific Research Applications and Tool Compound Development
Transforming this compound from a mere chemical entity into a sophisticated research tool is a critical step in elucidating its function. The development of chemical probes through derivatization is a cornerstone of modern chemical biology, enabling target identification and visualization of molecular interactions. researchgate.netscispace.com
Key derivatization strategies for future research include:
Affinity-Based Probes: Attaching a biotin (B1667282) tag to a non-critical position on the molecule would allow for affinity purification-mass spectrometry experiments. In this approach, the biotinylated probe is used to "pull down" its binding partners from cell lysates, enabling their identification.
Photo-Affinity Labeling (PAL) Probes: Incorporating a small, photoreactive group (e.g., a diazirine or benzophenone) into the scaffold creates a powerful tool for target identification. mdpi.com Upon UV irradiation, the probe forms a covalent bond with its target protein, allowing for more robust and definitive identification even of weak or transient interactions.
Fluorescent Probes: Conjugating a fluorophore to the compound would enable researchers to visualize its subcellular localization via fluorescence microscopy, providing clues about its site of action.
Bioorthogonal "Clickable" Probes: A more versatile approach involves introducing a small, inert functional group, such as an alkyne or an azide. This "clickable" handle allows for the subsequent attachment of various reporter tags (e.g., biotin, fluorophores) through highly specific bioorthogonal chemistry, minimizing the structural perturbation of the original molecule. mdpi.com
The development of these specialized tool compounds will be indispensable for validating biological targets and dissecting the precise molecular mechanisms of this compound.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Optimize alkylation conditions (e.g., BF₃·Et₂O catalysis) to avoid over-alkylation .
- Reference spectroscopic data (e.g., ¹H NMR: δ 7.5–7.2 ppm for indole protons, δ 2.5 ppm for methyl group) for validation .
Advanced: How can researchers address discrepancies in reported yields for alkylation steps during synthesis?
Methodological Answer:
Yield variations often stem from:
Reaction Conditions :
- Catalyst Loading : Excess Lewis acids (e.g., BF₃·Et₂O) may degrade the indole ring; titrate to 0.5–1.0 equivalents .
- Temperature : Maintain ≤40°C to suppress side reactions (e.g., dimerization).
Substrate Purity : Ensure indole derivatives are free from moisture (dry with molecular sieves).
Workup Optimization : Neutralize acidic by-products with NaHCO₃ before extraction to improve yield .
Q. Case Study :
- A 2023 study achieved 68% yield using BF₃·Et₂O at 30°C, compared to 45% at 60°C due to thermal decomposition .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
¹H/¹³C NMR :
- Indole Protons : δ 7.6–7.1 ppm (aromatic), δ 3.8 ppm (N-methyl group) .
- Propanoic Acid : δ 2.8–2.5 ppm (CH₂), δ 12.1 ppm (broad, COOH).
Mass Spectrometry (MS) : ESI-MS (negative mode) expected [M-H]⁻ at m/z 218.1.
X-ray Crystallography : Resolve bond angles (e.g., C-N-C ~108°) and confirm regiochemistry .
Q. Validation :
- Compare with PubChem data for 3-indolepropionic acid analogs (e.g., CAS 830-96-6) .
Advanced: How can reaction conditions be optimized to minimize by-products in indole alkylation?
Methodological Answer:
Solvent Selection : Use aprotic solvents (e.g., DCM or toluene) to avoid proton exchange side reactions.
Catalyst Screening : Test alternatives to BF₃·Et₂O, such as InCl₃ or Sc(OTf)₃, which offer milder acidity .
Stoichiometry : Limit alkylating agents to 1.2 equivalents to prevent over-alkylation.
In Situ Monitoring : Employ FT-IR to track carbonyl intermediates (C=O stretch ~1700 cm⁻¹).
Q. Experimental Evidence :
- X-ray data confirm C6 substitution (bond length C6-Cpropanoic = 1.49 Å) .
Basic: What are the key challenges in purifying this compound?
Methodological Answer:
Acidic Nature : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for high-purity isolation.
Hydrophobicity : Optimize solvent polarity (e.g., ethyl acetate/hexane 3:7) for recrystallization.
By-Product Removal : Employ preparative TLC (silica GF254) to separate dimerized impurities .
Q. Yield vs. Purity Trade-Off :
- Column chromatography typically yields 85–90% purity; HPLC elevates to ≥98% but reduces yield by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
